molecular formula C20H24N6O3 B2539680 3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-52-4

3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2539680
CAS No.: 1021025-52-4
M. Wt: 396.451
InChI Key: JGTGJIIHTDITEN-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a fascinating compound with an intricate structure that combines various functional groups Its molecular formula is C21H26N6O3

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically begins with the preparation of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid using thionyl chloride.

  • This intermediate is then reacted with 2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine in the presence of a suitable base (such as triethylamine) to form the final product.

  • Reaction conditions such as temperature, solvent, and reaction time are critical for optimizing the yield and purity of the product.

Industrial Production Methods

  • Industrial production would likely involve similar synthetic pathways but scaled up to ensure sufficient output. This could involve batch or continuous flow processes with stringent control over reaction parameters to maximize efficiency and consistency.

Types of Reactions

  • Oxidation: : Potentially undergoes oxidation reactions at the methoxy groups.

  • Reduction: : The nitro groups, if present, can be reduced to amines.

  • Substitution: : Aromatic substitution reactions can modify the benzene ring.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reducing agents such as hydrogen in the presence of palladium on carbon.

  • Nucleophiles like amines for substitution reactions.

Major Products

  • Products formed from oxidation might include aldehydes or carboxylic acids depending on the degree of oxidation.

  • Reduction may lead to primary or secondary amines.

  • Substitution reactions typically result in derivatives with altered functional groups on the benzene ring.

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Its unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • May serve as a ligand in biochemical assays to study protein-ligand interactions.

Medicine

  • Investigation as a pharmacological agent, particularly in the realm of neuropharmacology due to the presence of pyrrolidine and pyrazolopyrimidine moieties.

Industry

  • Could be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

Target of Action

It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structural component of the compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its targets to modulate their activity . This can result in changes to cellular processes, such as signal transduction, enzyme activity, and receptor function.

Biochemical Pathways

Given the known targets of similar compounds, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various enzymatic processes .

Pharmacokinetics

It is known that the pyrrolidine ring, a component of this compound, is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties can influence the compound’s ADME characteristics and bioavailability.

Result of Action

Based on the known actions of similar compounds, it can be inferred that this compound may have antioxidative and antibacterial properties, and may influence the cell cycle .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-28-16-6-5-14(11-17(16)29-2)20(27)21-7-10-26-19-15(12-24-26)18(22-13-23-19)25-8-3-4-9-25/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTGJIIHTDITEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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